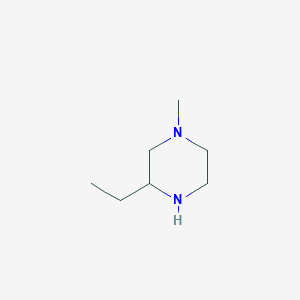

3-Ethyl-1-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1-methylpiperazine is a fascinating chemical compound utilized in diverse scientific research. Its unique properties enable its application in various fields such as pharmaceuticals, organic synthesis, and material science .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique

Crystal Structure Analysis

- Structural Characterization in Chemical Compounds : 3-Ethyl-1-methylpiperazine and its derivatives are often analyzed for their crystal structure. For instance, studies have reported on the synthesis and biological evaluation of benzimidazoles, where compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole were prepared and their structures established through X-ray crystallographic analysis (Ozbey, Kuş, & Göker, 2001).

Chemical Synthesis and Characterization

- Synthesis of Chemical Compounds : Piperazine derivatives, including those structurally similar to 3-Ethyl-1-methylpiperazine, are synthesized for various applications, often characterized by NMR, IR spectroscopy, and elemental analysis. For example, compounds like 1-methyl-4-[2-aryl-1-diazenyl]piperazines have been synthesized and characterized (Little & Vaughan, 2004).

Spectroscopy and Quantum Chemical Analysis

- Spectroscopic Studies and Quantum Chemical Modeling : Piperazine derivatives are analyzed using techniques like Fourier transform infrared and Raman spectroscopy. Studies include detailed analysis of compounds like ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine, providing insights into their molecular structure and behavior (Al-Ghulikah et al., 2019).

Pharmacological Activity Studies

- Investigating Pharmacological Activities : Research on 3-Ethyl-1-methylpiperazine derivatives often explores their pharmacological properties. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine has been reported, with findings on its adrenolytic and vasodilator activities (Cignarella, Loriga, & Paglietti, 1979).

Analytical Chemistry

- Bioavailability and Metabolite Studies : Piperazine compounds are studied for their bioavailability and metabolites. Research on compounds like 4-Methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) includes LC and LC-MS methods to detect bioavailability after oral administration (Wang et al., 2010).

Molecular and Crystallographic Studies

- Molecular and Crystallographic Analysis : Piperazine derivatives are also analyzed for their molecular and crystal structures, particularly in relation to hydrogen bonding and crystal formation. Studies have focused on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids, revealing diverse 3D net supramolecular architectures (Yang et al., 2015).

Mécanisme D'action

Target of Action

3-Ethyl-1-methylpiperazine is a derivative of piperazine, a class of compounds that have been found to have various biological activities . The primary targets of piperazine compounds are the GABA receptors, where they act as agonists . These receptors play a crucial role in the nervous system, regulating neuronal excitability and muscle tone.

Mode of Action

The mode of action of 3-Ethyl-1-methylpiperazine, like other piperazine derivatives, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the normal functioning of the neuromuscular system of these organisms, disrupting their ability to maintain their position in the host.

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethyl-1-methylpiperazine would likely impact its bioavailability, but specific details are currently unavailable.

Result of Action

Given its similarity to other piperazine compounds, it’s likely that its action results in the paralysis and subsequent expulsion of parasites from the host body .

Safety and Hazards

Propriétés

IUPAC Name |

3-ethyl-1-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKZKKVCUTUIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341468-11-8 |

Source

|

| Record name | 3-ethyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

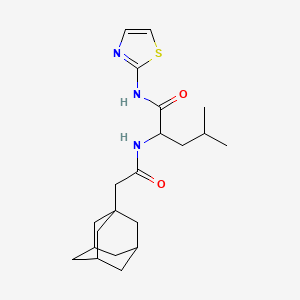

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)

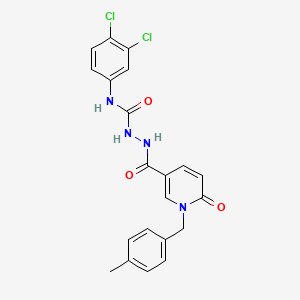

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

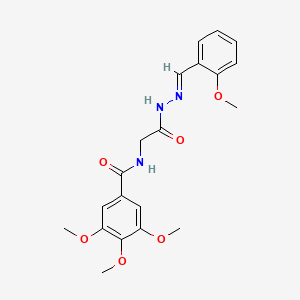

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)